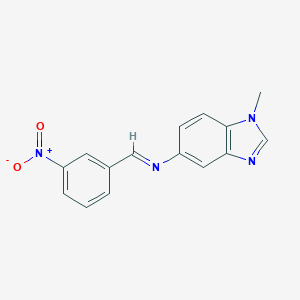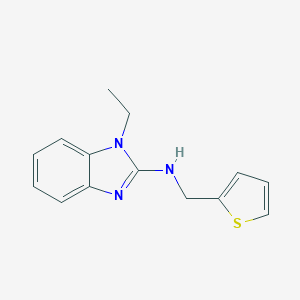![molecular formula C23H20N2O2S B378558 4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 332050-54-1](/img/structure/B378558.png)
4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a furan ring, a quinoline core, and a sulfanyl group, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving appropriate precursors.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using thiols.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Implementing green chemistry principles to minimize waste and use of hazardous reagents.
Purification: Employing advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalating with DNA or RNA and affecting their function.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, used in various chemical applications.
Sulfanyl Compounds: Compounds containing sulfanyl groups, known for their diverse chemical reactivity.
Uniqueness
4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a furan ring, a quinoline core, and a sulfanyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
4-(5-methylfuran-2-yl)-2-phenacylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-11-12-21(27-15)22-17-9-5-6-10-19(17)25-23(18(22)13-24)28-14-20(26)16-7-3-2-4-8-16/h2-4,7-8,11-12H,5-6,9-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASNJVUGFHWBKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{(4-Bromobenzyl)[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B378476.png)
![N-allyl-2-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}benzamide](/img/structure/B378479.png)
![2-({[1-(4-methylphenyl)ethylidene]amino}oxy)-N-(4-{[({[1-(4-methylphenyl)ethylidene]amino}oxy)acetyl]amino}butyl)acetamide](/img/structure/B378482.png)
![2-(4-chloro-2-isopropyl-5-methylphenoxy)-N-(6-{[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]amino}hexyl)acetamide](/img/structure/B378484.png)
![1-(1-benzylbenzimidazol-2-yl)-N-[1-(4-methoxyphenyl)benzimidazol-5-yl]methanimine](/img/structure/B378487.png)
![2-[(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B378488.png)
![N-(4-methylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B378489.png)

![N-[4-(dimethylamino)benzylidene]-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]amine](/img/structure/B378492.png)
![N-(4-chlorobenzylidene)-N-[1-(3-{5-[(4-chlorobenzylidene)amino]-1H-benzimidazol-1-yl}propyl)-1H-benzimidazol-5-yl]amine](/img/structure/B378493.png)
![Ethyl 4-{[1-(2-bromo-4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-ylidene]amino}benzoate](/img/structure/B378495.png)
![1-(3,4-dichlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B378497.png)

![1-[(decyloxy)methyl]-3-(4-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B378500.png)
